molecular formula C15H11ClN2 B11861614 4-Chloro-6-(m-tolyl)quinazoline

4-Chloro-6-(m-tolyl)quinazoline

Cat. No.: B11861614
M. Wt: 254.71 g/mol
InChI Key: IFOMESQLHCZZSH-UHFFFAOYSA-N
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Description

4-Chloro-6-(m-tolyl)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a chloro group at the 4-position and a m-tolyl group at the 6-position of the quinazoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(m-tolyl)quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with m-tolyl isocyanate in the presence of a base, followed by chlorination at the 4-position using thionyl chloride or phosphorus oxychloride . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal environmental impact .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-6-(m-tolyl)quinazoline involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and preventing disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(m-tolyl)quinazoline is unique due to the combined presence of the chloro and m-tolyl groups, which confer specific reactivity and biological activity. This combination allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

4-chloro-6-(3-methylphenyl)quinazoline

InChI

InChI=1S/C15H11ClN2/c1-10-3-2-4-11(7-10)12-5-6-14-13(8-12)15(16)18-9-17-14/h2-9H,1H3

InChI Key

IFOMESQLHCZZSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C=C2)N=CN=C3Cl

Origin of Product

United States

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